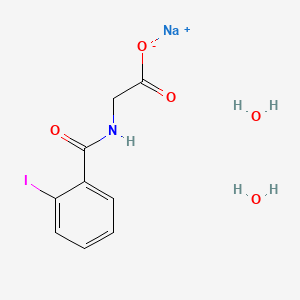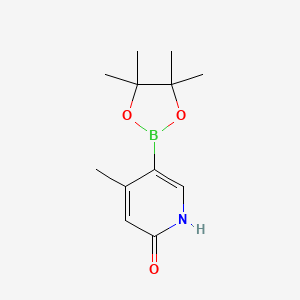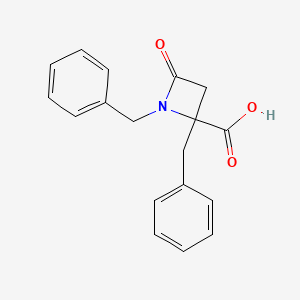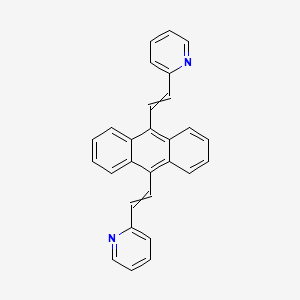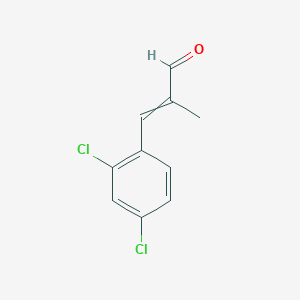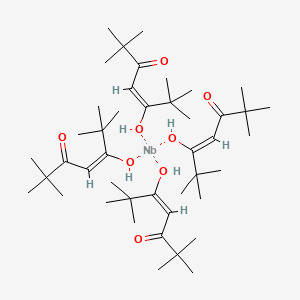
TETRAKIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NIOBIUM(IV)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris((E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yloxy)((Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yloxy)niobium is a complex organometallic compound It features a niobium center coordinated by three ligands, each containing a hept-3-en-3-yloxy group with tetramethyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TETRAKIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NIOBIUM(IV) typically involves the reaction of niobium pentachloride with the corresponding hept-3-en-3-yloxy ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The ligands are often prepared separately through aldol condensation reactions involving acetone and suitable aldehydes, followed by reduction and esterification steps.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional steps to ensure purity and yield. This includes the use of high-purity starting materials, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Tris((E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yloxy)((Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yloxy)niobium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state niobium complexes.
Reduction: Reduction reactions can yield lower oxidation state niobium species.
Substitution: Ligand exchange reactions can occur, where the hept-3-en-3-yloxy groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield niobium(V) oxides, while reduction could produce niobium(III) complexes. Substitution reactions can result in a variety of niobium-ligand complexes.
Scientific Research Applications
Chemistry
In chemistry, TETRAKIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NIOBIUM(IV) is used as a catalyst in various organic transformations, including polymerization and hydrogenation reactions. Its unique structure allows for selective activation of substrates, making it valuable in synthetic chemistry.
Biology and Medicine
While not extensively studied in biology and medicine, the compound’s potential as a catalyst for bioorthogonal reactions is being explored
Industry
In industry, the compound is used in the production of advanced materials, such as high-performance polymers and coatings. Its ability to catalyze specific reactions makes it useful in the manufacture of specialty chemicals and materials with tailored properties.
Mechanism of Action
The mechanism by which TETRAKIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NIOBIUM(IV) exerts its effects involves coordination of the niobium center with substrates, facilitating their activation and transformation. The molecular targets include various organic molecules, which undergo catalytic transformations upon interaction with the niobium complex. The pathways involved often include oxidative addition, reductive elimination, and ligand exchange processes.
Comparison with Similar Compounds
Similar Compounds
Tris(diethylamido)(tert-butylimido)niobium(V): Another niobium complex with different ligands, used in similar catalytic applications.
Tris(dimethylamido)aluminum(III): An aluminum analog with similar coordination properties.
Niobium(V) ethoxide: A simpler niobium compound used in various synthetic applications.
Uniqueness
Tris((E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yloxy)((Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yloxy)niobium is unique due to its specific ligand structure, which imparts distinct reactivity and selectivity in catalytic processes. Its ability to undergo various chemical transformations while maintaining stability makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C44H80NbO8 |
|---|---|
Molecular Weight |
830 g/mol |
IUPAC Name |
(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;niobium |
InChI |
InChI=1S/4C11H20O2.Nb/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;/h4*7,12H,1-6H3;/b3*8-7+;8-7-; |
InChI Key |
WYTIGJVEVROCSD-DSORRXEFSA-N |
Isomeric SMILES |
CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Nb] |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Nb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



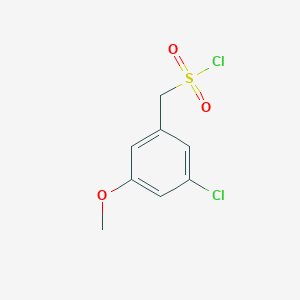
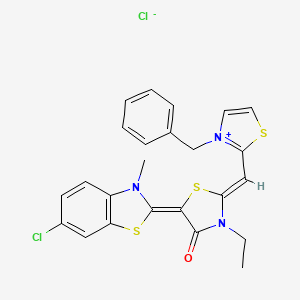

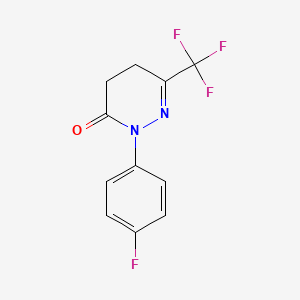
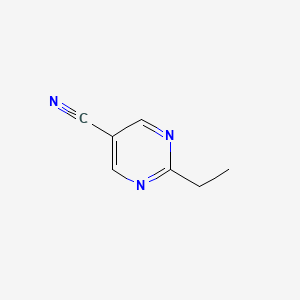

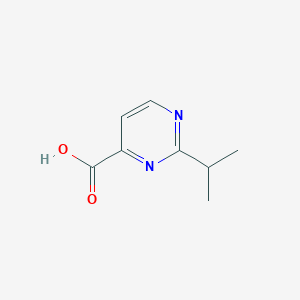
![6-(2-Methoxyphenyl)imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B1514169.png)
